Lipophilicity and Physicochemical Profile vs. Unsubstituted and Mono‑Halo Analogs
Compared to the unsubstituted benzohydrazide parent and mono‑chloro or para‑trifluoromethoxy analogs, the target compound combines the highest projected lipophilicity with a balanced hydrogen-bonding network. Its calculated XLogP3-AA of 5.5 significantly exceeds that of N'-phenyl benzohydrazide (XLogP3 ≈ 2.2), 2-chloro analog (≈ 4.0), and 4‑(trifluoromethoxy)benzohydrazide (≈ 4.3), enhancing passive membrane permeability while retaining 2 H‑bond donors and 6 H‑bond acceptors, a profile often correlated with improved cellular uptake without sacrificing solubility [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) and H‑bond counts |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5; H‑bond donors = 2; H‑bond acceptors = 6 |
| Comparator Or Baseline | Unsubstituted N'-phenyl benzohydrazide (XLogP3 ≈ 2.2); 2‑chloro analog (≈ 4.0); 4‑(trifluoromethoxy)benzohydrazide (≈ 4.3); typical drug-like range (XLogP 1–5) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +3.3 units over comparators, placing it at the upper limit of drug-like lipophilicity. |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15); standard in silico prediction models. |
Why This Matters
The elevated lipophilicity, when combined with retained hydrogen-bonding capacity, can be a decisive factor for researchers prioritizing passive membrane permeability in cell‑based assays, making this compound a candidate for phenotypic screening libraries where cellular penetration is a known bottleneck.
- [1] PubChem. Computed Properties for CID 1473174. View Source
